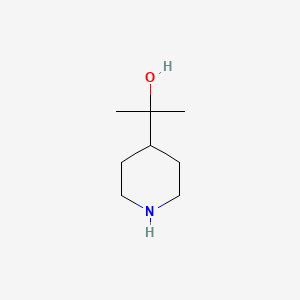

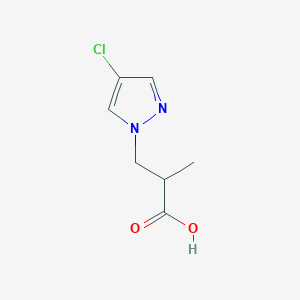

![molecular formula C15H13BrO4 B1309138 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-37-7](/img/structure/B1309138.png)

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid is a compound that can be associated with various chemical studies and applications. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related bromo and methoxy substituted benzoic acid derivatives is well-documented. For instance, the synthesis of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid involves multiple steps including methylation, ester hydrolysis, and radiolabeling, indicating a complex synthetic route that could be similar for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid . Another related synthesis is that of methyl 4-bromo-2-methoxybenzoate, which involves bromination, hydrolysis, cyanidation, methoxylation, and esterification . These methods suggest that the synthesis of the compound would likely involve multi-step reactions including protection and deprotection strategies, functional group transformations, and careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of bromo and methoxy substituted benzoic acids can be complex, with potential for various intermolecular interactions. For example, 4-bromo-3,5-di(methoxy)benzoic acid displays type II Br...Br interactions, Br...π, and weak H-bonding interactions in its crystal structure . These findings suggest that 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid may also exhibit similar halogen bonding and hydrogen bonding patterns, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of bromo and methoxy substituted benzoic acids can involve nucleophilic substitution reactions, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacting with various nucleophiles . Additionally, oxidative debenzylation reactions are possible with 4-methoxy-α-methylbenzyl esters, indicating that the benzyl group can be removed under oxidative conditions . These reactions highlight the potential reactivity of the benzyl and methoxy groups in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insights into the behavior of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid. The stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions, including hydrolytic and oxidative stress, suggests that the bromo and methoxy substituents can influence the stability of the compound . The urease inhibitory activity of an oxovanadium(V) complex derived from a related benzohydrazone compound indicates potential biological activity, which could be relevant for the compound . Furthermore, the antibacterial activity of hydrazide-hydrazones of 3-methoxybenzoic acid against Bacillus spp. suggests that methoxy-substituted benzoic acids can have significant biological properties .

科学的研究の応用

Anti-inflammatory Agents

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : The compound is used in the synthesis of a cinnamic-amino acid hybrid molecule, which is being developed as a potent anti-inflammatory agent .

- Methods of Application : The compound is combined with an amino acid (glycine) to create a hybrid molecule. This molecule is then tested for its inhibitory activity on cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation .

- Results : The hybrid molecule showed high COX-2 inhibitory activity, with an IC50 value of 6 µM. It also demonstrated favorable pharmacokinetic properties and was found to be orally bioavailable according to Lipinski’s rule of five .

DNA-binding Agents

- Scientific Field : Medicinal Chemistry .

- Application Summary : The compound is used in the synthesis of new barbituric acid derivatives, which are evaluated as DNA-binding agents .

- Methods of Application : The compound is used to synthesize novel barbituric acid derivatives. These derivatives are then evaluated for their interactions with DNA through molecular docking studies and quantum mechanics calculations .

- Results : Among the synthesized barbituric acid derivatives, certain compounds showed promising interactions with DNA via the minor groove binding. These interactions were confirmed through UV-Visible titration .

特性

IUPAC Name |

4-[(4-bromophenyl)methoxy]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATMQUPWPCOCMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)